molecular formula C8H13I B2838126 1-Iodo-3-isopropylbicyclo[1.1.1]pentane CAS No. 1886967-54-9

1-Iodo-3-isopropylbicyclo[1.1.1]pentane

Cat. No.: B2838126
CAS No.: 1886967-54-9
M. Wt: 236.096
InChI Key: MWOIGWMAWHNFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Iodo-3-isopropylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Functionalization Reactions:

Common reagents used in these reactions include alkyl iodides, propellane, and various nucleophiles and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Iodo-3-isopropylbicyclo[1.1.1]pentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Iodo-3-isopropylbicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Iodo-3-isopropylbicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

  • 1-Bromo-3-propan-2-ylbicyclo[1.1.1]pentane
  • 1-Chloro-3-propan-2-ylbicyclo[1.1.1]pentane
  • 1-Fluoro-3-propan-2-ylbicyclo[1.1.1]pentane

These compounds share a similar bicyclo[1.1.1]pentane core structure but differ in the halogen substituent. The iodine atom in this compound provides unique reactivity and properties compared to its bromine, chlorine, and fluorine counterparts .

Properties

IUPAC Name

1-iodo-3-propan-2-ylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13I/c1-6(2)7-3-8(9,4-7)5-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOIGWMAWHNFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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